molecular formula C14H20N2 B3242299 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline CAS No. 1507701-62-3

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B3242299
CAS No.: 1507701-62-3
M. Wt: 216.32
InChI Key: XPBCDWNBSRTCDV-UHFFFAOYSA-N
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Description

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a piperidine ring fused to a tetrahydroquinoline structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine derivatives with quinoline precursors in the presence of catalysts such as palladium or rhodium complexes. The reaction conditions often include elevated temperatures and the use of solvents like toluene or ethanol to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis. The choice of catalysts and solvents is optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets in biological systems. It may act as an agonist or antagonist at various receptors, influencing neurotransmitter pathways. The compound’s effects are mediated through binding to receptors such as serotonin or dopamine receptors, leading to changes in cellular signaling and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline is unique due to its specific structural features that allow for diverse chemical modifications and its potential for a wide range of biological activities. Its versatility in synthetic applications and its promising pharmacological profile make it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

6-piperidin-4-yl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-13-10-12(3-4-14(13)16-7-1)11-5-8-15-9-6-11/h3-4,10-11,15-16H,1-2,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBCDWNBSRTCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C3CCNCC3)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline
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6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline
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6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline
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6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline

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